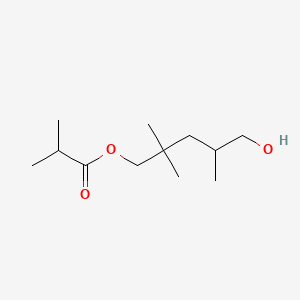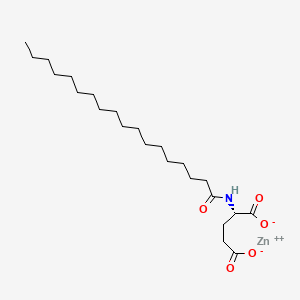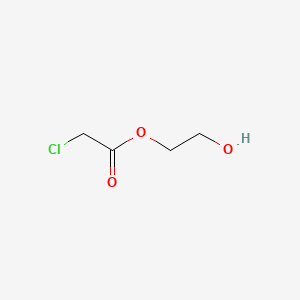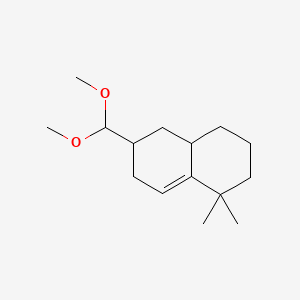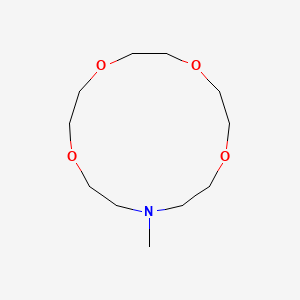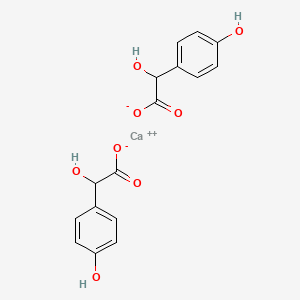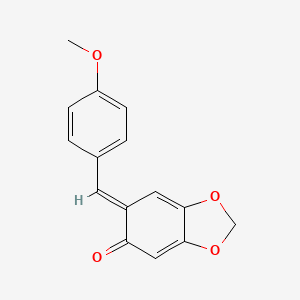
4-(4-Methylpentyl)cyclohexanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpentyl)cyclohexanecarbaldehyde is an organic compound with the molecular formula C13H24O. It is a cyclohexane derivative with a carbaldehyde group and a 4-methylpentyl substituent. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpentyl)cyclohexanecarbaldehyde typically involves the reaction of cyclohexanecarbaldehyde with 4-methylpentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of a precursor compound, followed by selective oxidation to introduce the carbaldehyde group. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpentyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 4-(4-Methylpentyl)cyclohexanecarboxylic acid
Reduction: 4-(4-Methylpentyl)cyclohexanemethanol
Substitution: Various substituted cyclohexanecarbaldehyde derivatives.
Scientific Research Applications
4-(4-Methylpentyl)cyclohexanecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 4-(4-Methylpentyl)cyclohexanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbaldehyde: Lacks the 4-methylpentyl substituent, making it less hydrophobic.
4-(4-Methylpentyl)benzaldehyde: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical properties.
4-(4-Methylpentyl)cyclohexanol: The aldehyde group is reduced to an alcohol, altering its reactivity.
Uniqueness
4-(4-Methylpentyl)cyclohexanecarbaldehyde is unique due to its specific structure, which combines the hydrophobic 4-methylpentyl group with the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
76489-66-2 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4-(4-methylpentyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H24O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h10-13H,3-9H2,1-2H3 |
InChI Key |
IFDRPWDMFYPZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1CCC(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


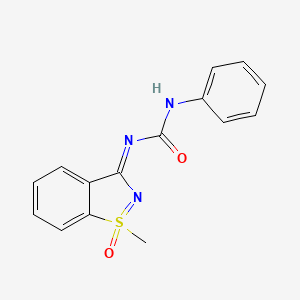
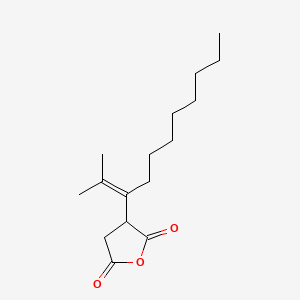
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
